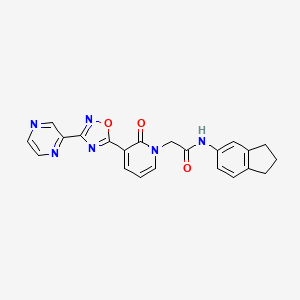

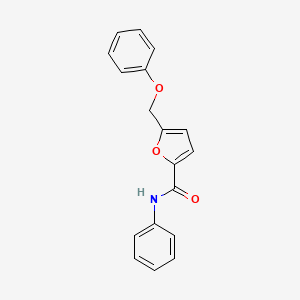

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

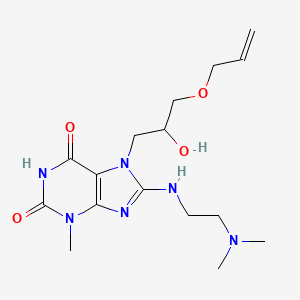

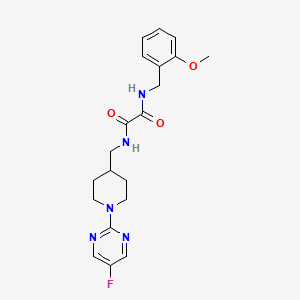

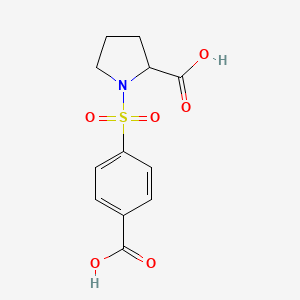

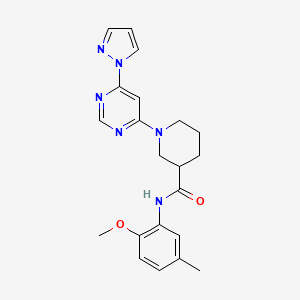

The compound “5-(phenoxymethyl)-N-phenylfuran-2-carboxamide” appears to be a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenoxymethyl and phenyl groups are likely attached to the furan ring, and the carboxamide group is likely at the 2-position of the furan ring.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the addition of the phenoxymethyl and phenyl groups, and finally the addition of the carboxamide group. The exact methods and reagents used would depend on the specific conditions and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the furan ring, with the phenoxymethyl and phenyl groups providing additional aromaticity and the carboxamide group introducing polarity and potential for hydrogen bonding.Chemical Reactions Analysis

As an aromatic compound, “5-(phenoxymethyl)-N-phenylfuran-2-carboxamide” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxamide group could also undergo hydrolysis to produce a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents, while the carboxamide group could allow for some solubility in water.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

5-Aminosalicylate (5-ASA), a structurally related compound to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, exhibits antioxidant properties. It acts as a potent radical scavenger and inhibits lipid peroxidation, suggesting its potential as a chain-breaking antioxidant (Dinis, Maderia, & Almeida, 1994).

Polymer Research

In polymer research, compounds structurally related to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, such as bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers, are used to investigate topological branching and mechanical cross-linking in polymers (Gibson et al., 2004).

Anticancer Activity

Related phenolic compounds, such as Schiff bases synthesized from 5-(diethylamino)phenol, have been studied for their anticancer properties. These compounds exhibit cytotoxicity against cancer cell lines and interact with DNA through electrostatic interactions, highlighting their potential in cancer treatment (Uddin et al., 2020).

Bioisosterism in Drug Design

Compounds like 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, similar in structure to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, are explored for their potential in treating hypertension through bioisosterism. This approach involves replacing parts of a molecule to alter its biological activity, offering insights into drug development (Asselin et al., 1986).

Synthesis of Cytotoxic and Antioxidant Agents

Synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, structurally related to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, demonstrates cytotoxic and antioxidant properties. Such compounds hold potential for cancer therapy and as radical scavengers (Ali et al., 2021).

Biomass Conversion

Related compounds, like 5-hydroxymethyl-2-furfural, are significant in the conversion of biomass into chemicals, representing a sustainable approach to producing valuable chemical products (Casanova, Iborra, & Corma, 2009).

Improved Biosynthesis

Efforts in biosynthesis utilizing compounds like 5-hydroxymethylfurfural, similar to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, focus on converting biomass-derived furans into valuable carboxylic acids, illustrating advancements in green chemistry (Wang, Gong, & He, 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Zukünftige Richtungen

The study and application of “5-(phenoxymethyl)-N-phenylfuran-2-carboxamide” would depend on its properties and potential uses. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed. If you have more information or a different compound you’d like me to analyze, feel free to ask!

Eigenschaften

IUPAC Name |

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSODSXEZDKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2430361.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)